molecular formula C21H26N2O5S2 B6207284 N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide CAS No. 2694729-04-7

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B6207284
CAS No.: 2694729-04-7
M. Wt: 450.6
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Description

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spiro structure through cyclization reactions. For instance, the synthesis might begin with the preparation of 2-azaspiro[4.4]nonane derivatives, followed by sulfonylation and subsequent coupling with a methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.4]nonane: A simpler spiro compound with similar structural features.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide moiety but different substituents.

Uniqueness

N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is unique due to its combination of the spiro structure with the sulfonyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

2694729-04-7

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6

Purity

95

Origin of Product

United States

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